molecular formula C18H23Cl2N3O2 B2851138 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride CAS No. 2418594-30-4

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride

Cat. No.: B2851138
CAS No.: 2418594-30-4
M. Wt: 384.3
InChI Key: YJJALNHSWGLBJI-CLVQKXHWSA-N
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Description

The compound contains several functional groups including an amine group, a cyclopentyl group, an oxazole ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized using methods such as asymmetric synthesis . Asymmetric synthesis is a method that generates a compound with a specific chirality, which is important in many biological applications.


Molecular Structure Analysis

The compound’s structure includes a 1H-inden-2-yl group, a cyclopentyl group, and an oxazole ring. These groups could contribute to the compound’s overall stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, and the oxazole ring could undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amine and carboxamide could influence the compound’s solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if the compound is used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with the compound would depend on factors like its reactivity, toxicity, and handling procedures. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific safety information .

Future Directions

The future directions for this compound could include further studies to understand its properties and potential applications. This could involve exploring its reactivity under different conditions, studying its interactions with biological targets, and developing methods for its synthesis .

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-cyclopentyl-1,3-oxazole-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2.2ClH/c19-16-13-8-4-3-7-12(13)9-14(16)20-17(22)15-10-23-18(21-15)11-5-1-2-6-11;;/h3-4,7-8,10-11,14,16H,1-2,5-6,9,19H2,(H,20,22);2*1H/t14-,16-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJALNHSWGLBJI-CLVQKXHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CO2)C(=O)NC3CC4=CC=CC=C4C3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C2=NC(=CO2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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